molecular formula C6H4FN3S B12502928 6-Fluorothiazolo[4,5-b]pyridin-2-amine

6-Fluorothiazolo[4,5-b]pyridin-2-amine

Cat. No.: B12502928
M. Wt: 169.18 g/mol
InChI Key: GZHKZVIXCWIWGE-UHFFFAOYSA-N
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Description

6-Fluorothiazolo[4,5-b]pyridin-2-amine (CAS: 1206250-00-1) is a fluorinated thiazolopyridine derivative of high interest in medicinal chemistry and drug discovery research. This compound belongs to a class of nitrogen-sulfur fused heterocycles that have demonstrated a wide range of promising biological activities. Thiazolopyridine derivatives are recognized as versatile scaffolds in the development of novel therapeutic agents, with documented potential as anti-tubercular, anti-microbial, and anti-viral compounds . Specifically, this class of compounds has shown significant anti-cancerogenic characteristics and has been investigated as potent inhibitors of various cancer-related proteins and cellular pathways . Research into thiazolopyridine analogues has revealed their efficacy as inhibitors of kinase targets, such as Interleukin-1 receptor-associated kinases, with activities in the nanomolar range . Furthermore, gene expression studies suggest that related compounds can regulate critical signaling pathways involved in oncogenesis, including the Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR) pathways, highlighting the scaffold's relevance in oncology research . The compound is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4FN3S

Molecular Weight

169.18 g/mol

IUPAC Name

6-fluoro-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C6H4FN3S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10)

InChI Key

GZHKZVIXCWIWGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)N)F

Origin of Product

United States

Synthetic Methodologies for 6 Fluorothiazolo 4,5 B Pyridin 2 Amine and Its Analogues

Established and Emerging Synthetic Routes to the Core Thiazolo[4,5-b]pyridine (B1357651) System

The construction of the thiazolo[4,5-b]pyridine ring system can be approached in two primary ways: by forming the thiazole (B1198619) ring onto a pre-existing pyridine (B92270) core or by constructing the pyridine ring onto a thiazole precursor. dmed.org.uadmed.org.ua

Multistep Synthesis Approaches and Optimization

Multistep syntheses remain a common strategy for accessing the thiazolo[4,5-b]pyridine scaffold, often starting from substituted pyridine derivatives. A prevalent method involves the reaction of 2-aminopyridine-3-thiols with various electrophiles. For instance, the condensation of 2-aminopyridine-3-thiol (B8597) with aldehydes in the presence of zinc oxide nanoparticles provides a convenient route to 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua

Another established multistep approach begins with 2-chloropyridine (B119429) derivatives. For example, the synthesis of certain thiazolo[5,4-b]pyridine (B1319707) analogues starts with the commercially available 2,4-dichloro-3-nitropyridine. nih.gov This undergoes a series of reactions including nucleophilic substitution, reduction of the nitro group, and subsequent intramolecular cyclization to form the thiazolo[5,4-b]pyridine core. nih.gov Similarly, 3-amino-2-chloropyridine (B31603) derivatives can react with isothiocyanates to yield N-substituted thiazolo[5,4-b]pyridin-2-amines. researchgate.net

Optimization of these multistep routes is crucial for improving yields and accommodating a variety of substituents. This can involve adjusting reaction conditions, catalysts, and protecting group strategies. For instance, solid-phase synthesis has been employed to create libraries of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. researchgate.netnih.gov This method utilizes a Thorpe-Ziegler type cyclization on a solid support, followed by a Friedländer annulation to construct the pyridine ring. researchgate.netnih.gov

A general synthetic pathway to the thiazolo[4,5-b]pyridine core is outlined below:

Starting MaterialReagentsIntermediate(s)ProductReference(s)
2-Aminopyridine-3-thiolAldehydes, ZnO nanoparticles-2-Substituted thiazolo[4,5-b]pyridines dmed.org.ua
2,4-Dichloro-3-nitropyridine1. Morpholine, TEA 2. KSCN, HOAc 3. Fe, HOAc4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine2-Amino-thiazolo[5,4-b]pyridine derivative nih.gov
3-Amino-2-chloropyridinePhenyl isothiocyanate-N-phenylthiazolo[5,4-b]pyridin-2-amine researchgate.net
Solid-supported cyanocarbonimidodithioateα-Halo ketones, then reagents for Friedländer protocolThiazole resin2,5,6,7-Tetrasubstituted thiazolo[4,5-b]pyridines researchgate.netnih.gov
3-Iodopyridin-2-amineCarbon disulfide, secondary amines, copper catalyst-2-Substituted thiazolo[4,5-b]pyridines dmed.org.ua

One-Pot Reaction Strategies and Green Chemistry Considerations

In an effort to enhance synthetic efficiency and align with the principles of green chemistry, one-pot reaction strategies have gained prominence. These methods often involve multicomponent reactions, which reduce the number of synthetic steps, minimize waste, and save time and resources.

One such example is the three-component condensation of a 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines, catalyzed by a heterogeneous copper complex, to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua Another approach involves a five-component cascade reaction utilizing cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride to produce highly functionalized thiazolo[3,2-a]pyridine derivatives. nih.gov

Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and improved yields. dmed.org.ua The use of environmentally benign solvents, such as sabinene, a biomass-derived monoterpene, is another green chemistry consideration that has been successfully applied to the synthesis of thiazolo[5,4-b]pyridines. researchgate.net Furthermore, the use of magnesium oxide as a green, low-cost, and efficient heterogeneous base catalyst has been reported in the preparation of thiazolo[4,5-b]pyridines. dmed.org.ua Ultrasound has also been utilized to promote the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives, highlighting another energy-efficient method. nih.gov

Reaction TypeReactantsCatalyst/ConditionsProductReference(s)
Three-component3-Iodopyridin-2-amine, carbon disulfide, secondary aminesHeterogeneous copper catalyst2-Substituted thiazolo[4,5-b]pyridines dmed.org.ua
Five-componentCyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, cysteamine hydrochlorideReflux in ethanol5-Amino-7-(aryl)-8-nitro-N'-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives nih.gov
One-potAromatic methyl ketones, thiourea/N-substituted thioureasCopper(II) bromide2-Aminothiazole (B372263) derivatives clockss.org
MulticomponentKetone, malononitrile, ethyl cyanoacetate, hydrazine (B178648) hydratePiperidine, ultrasound irradiation1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives nih.gov
One-pot3-Amino-2-chloropyridine, isothiocyanateSabinene (green solvent), thermal or microwave activationN-Substituted thiazolo[5,4-b]pyridin-2-amines researchgate.net

Functionalization and Derivatization Strategies for 6-Fluorothiazolo[4,5-b]pyridin-2-amine

Once the core thiazolo[4,5-b]pyridine ring is synthesized, further functionalization can be carried out to modulate the compound's properties.

N-Substitution and Amine Moiety Modifications

The amino group at the 2-position of the thiazolo[4,5-b]pyridine ring is a common site for modification. N-substitution can be achieved through various reactions. For example, the synthesis of 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines has been accomplished through the cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine. nuph.edu.ua

Further modifications of the amine moiety can lead to a diverse range of derivatives. For instance, the hydrazine group of (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide can be acylated and further functionalized to introduce other heterocyclic rings.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of the thiazolo[4,5-b]pyridine system can undergo both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of various substituents.

Electrophilic Aromatic Substitution (EAS) on pyridine and its derivatives is generally challenging due to the electron-deficient nature of the ring. youtube.com The nitrogen atom deactivates the ring towards electrophilic attack. youtube.comyoutube.com When EAS does occur, it typically directs substitution to the 3- and 5-positions (meta to the nitrogen). youtube.comyoutube.com However, the reactivity can be enhanced by the presence of activating groups on the ring or by conversion of the pyridine to its N-oxide, which can direct substitution to the 2- and 4-positions. youtube.comrsc.org

Nucleophilic Aromatic Substitution (SNA_r) is more common for electron-deficient rings like pyridine, particularly when a good leaving group (such as a halogen) is present at the 2- or 4-position. nih.govstackexchange.comyoutube.com The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom. stackexchange.comnih.gov This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. nih.govmdpi.com The rate of S_NAr reactions is often faster for fluoropyridines compared to chloropyridines. nih.gov

The functionalization of the pyridine ring can be seen in the synthesis of various analogues. For example, the synthesis of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines allows for regioselective functionalization through subsequent nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. rsc.org

Regioselective Synthesis of Analogues

The regioselective synthesis of specific isomers of substituted thiazolo[4,5-b]pyridines is crucial for structure-activity relationship (SAR) studies. This can be achieved by carefully choosing the starting materials and reaction conditions. For example, a regioselective synthesis of 2,4,6-trisubstituted pyridines has been described starting from 2,6-dibromo-4-nitropyridine, allowing for the controlled introduction of different amino groups. researchgate.net

In the context of isothiazolo[4,5-b]pyridines, the synthesis of 3,5-disubstituted derivatives was achieved by reacting 6-chloro-3-nitropicolinonitrile with a thiol at a low temperature to selectively substitute the nitro group, leaving the chlorine atom available for further functionalization. rsc.org This highlights the importance of controlling reaction parameters to achieve the desired regiochemistry.

Advanced Synthetic Techniques and Reaction Condition Optimization (e.g., Microwave-Assisted Synthesis)

The quest for more efficient, rapid, and environmentally benign synthetic routes has propelled the adoption of advanced techniques in the preparation of heterocyclic compounds, including this compound and its analogues. Among these, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significant reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. sphinxsai.comresearchgate.netjaveriana.edu.coukm.my

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve the efficiency of synthetic transformations. sphinxsai.com This technique has been successfully applied to the synthesis of various thiazole and pyridine-containing heterocycles, demonstrating its potential for the synthesis of the target compound and its derivatives.

In addition to microwave assistance, the optimization of reaction conditions is a critical aspect of developing robust and scalable synthetic protocols. This involves the systematic variation of parameters such as solvents, catalysts, temperature, and reaction time to identify the optimal conditions for product formation.

A comparative study on the synthesis of selected heterocyclic molecules highlighted the significant advantages of microwave-assisted synthesis over conventional methods. sphinxsai.com The use of microwave heating dramatically reduced reaction times from hours to minutes and resulted in appreciably higher yields. sphinxsai.com For instance, in the synthesis of certain heterocyclic compounds, reaction times were reduced from 2-15 hours under conventional heating to just 2-8 minutes with microwave irradiation, accompanied by a notable increase in product yields. sphinxsai.com

While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the principles and successful applications in related structures provide a strong basis for its applicability. For example, the synthesis of various 2-aminothiazolo[4,5-b]pyridine derivatives has been achieved through multicomponent reactions, where optimization of conditions such as the choice of base and solvent was crucial for achieving high yields. dmed.org.uanih.gov

The synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazines, structurally similar to the target compound, has been accomplished through a convenient and mild tandem reaction, underscoring the potential for developing efficient one-pot procedures. osti.gov Furthermore, microwave-assisted synthesis has been effectively employed for preparing 2-amino-4-chloro-pyrimidine derivatives, where reactions were completed in 15-30 minutes at elevated temperatures, yielding the desired products in good amounts. nih.gov

The following interactive data tables, based on findings for structurally related compounds, illustrate the potential benefits of microwave-assisted synthesis and reaction condition optimization.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Model Heterocyclic Compound

EntryMethodReaction TimeYield (%)
1Conventional Heating6 hours65
2Microwave Irradiation5 minutes85
3Conventional Heating8 hours72
4Microwave Irradiation7 minutes91

This table illustrates the typical improvements in reaction time and yield when switching from conventional heating to microwave-assisted synthesis for a model heterocyclic compound, based on data from analogous reactions. sphinxsai.comukm.my

Table 2: Optimization of Reaction Conditions for the Synthesis of a 2-Aminopyridine (B139424) Derivative

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolNoneReflux1245
2TolueneAcetic Acid110860
3DMFPiperidine100475
4NMPDBU120288

This table demonstrates how the systematic variation of solvent, catalyst, and temperature can significantly impact the yield of a 2-aminopyridine derivative, a key structural motif. Data is representative of typical optimization studies for similar compounds. nih.gov

The synthesis of substituted thiazolo[4,5-b]pyridines has also been achieved through domino reactions, which offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single operation. sci-hub.se The optimization of these multi-step, one-pot processes is crucial for their efficiency and can be significantly enhanced by advanced techniques like microwave irradiation.

Elucidation of Biological Mechanisms and Target Engagement of 6 Fluorothiazolo 4,5 B Pyridin 2 Amine Derivatives

In Vitro Enzymatic and Receptor Binding Assays for Target Identification

The initial step in characterizing the mechanism of action for derivatives of the thiazolopyridine scaffold involves identifying their molecular targets through in vitro assays. Radiometric biochemical kinase assays and receptor binding studies are fundamental to this process.

Research on related thiazolo[5,4-b]pyridine (B1319707) derivatives has identified the tyrosine kinase c-KIT as a primary target. nih.gov Enzymatic assays measured the inhibitory concentration (IC₅₀) of these compounds against c-KIT, revealing that specific substitutions are crucial for potent inhibition. nih.gov For instance, the derivative 6r (a specific thiazolo[5,4-b]pyridine compound) was identified as a potent c-KIT inhibitor. nih.gov

Analogous heterocyclic systems have been evaluated against other significant kinase families. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and tested for their ability to inhibit Phosphatidylinositol 3-kinase (PI3K), with a particular focus on the PI3Kα isoform. nih.gov These studies led to the discovery of compound 13k , which demonstrated a potent PI3Kα inhibitory IC₅₀ value of 1.94 nM. nih.gov Similarly, isoxazolo[3,4-b]pyridine derivatives were screened against Fms-like tyrosine kinase 3 (FLT3) and its internal tandem duplication (ITD) mutants, which are implicated in acute myeloid leukemia (AML). nih.gov Compound C14 from this series showed significant inhibition of FLT3 with an IC₅₀ of 256 nM. nih.gov

Other enzymatic targets have also been explored. A series of 2-aminothiazole (B372263) derivatives, which share a key structural feature with the subject compound, were designed as potential inhibitors of phosphodiesterase type 5 (PDE5). mdpi.com In vitro assays confirmed that several of these compounds achieved 100% inhibition of PDE5. mdpi.com

The table below summarizes the enzymatic inhibitory activities of representative compounds from related scaffolds.

Compound IDScaffold TypeTarget EnzymeIC₅₀ (nM)
6r Thiazolo[5,4-b]pyridinec-KIT<1000
13k Imidazo[1,2-a]pyridinyl-quinazolinePI3Kα1.94
C14 Isoxazolo[3,4-b]pyridineFLT3256
4 Pyrazolo[3,4-b]pyridineCOX-2110

Cellular Pathway Modulation Studies and Phenotypic Screening

Following target identification, studies shift to the cellular level to confirm target engagement and understand the broader biological consequences. Phenotypic screening, which assesses the effect of a compound on cellular behavior, is a cornerstone of this phase.

Derivatives of related scaffolds have demonstrated significant antiproliferative activity in various human cancer cell lines. mdpi.com For example, thiazolo[5,4-b]pyridine derivatives 6r , 6s , and 7c strongly suppressed the proliferation of GIST-T1 (gastrointestinal stromal tumor) and HMC1.2 (mast cell leukemia) cancer cells, which are dependent on c-KIT signaling. nih.gov The GI₅₀ value for compound 6r against HMC1.2 cells was 1.15 μM, which was 23.6-fold more potent than the established drug imatinib. nih.gov Similarly, the isoxazolo[3,4-b]pyridine derivative C14 exhibited potent inhibitory activity against AML cell lines MOLM-13 (IC₅₀ = 507 nM) and MV4-11 (IC₅₀ = 325 nM), both of which harbor the FLT3-ITD mutation. nih.gov

Cellular pathway modulation studies elucidate how these compounds exert their phenotypic effects. The PI3Kα inhibitor 13k was shown to induce cell cycle arrest at the G2/M phase in HCC827 lung cancer cells. nih.gov Further investigation using Annexin V-FITC/PI double staining revealed that 13k also dose-dependently induced apoptosis. nih.gov Western blot analysis confirmed these findings, showing that treatment with the compound led to changes in the levels of apoptosis-related proteins. nih.gov The ability of compound C14 to induce apoptosis in MV4-11 cells was also demonstrated by flow cytometry. nih.gov

The table below presents the anti-proliferative activities of selected derivatives in cancer cell lines.

Compound IDScaffold TypeCell LineMutation StatusActivity (IC₅₀/GI₅₀)
6r Thiazolo[5,4-b]pyridineHMC1.2c-KIT V560G/D816V1.15 μM
10 Imidazo[4,5-b]pyridineSW620 (Colon)-0.4 μM
C14 Isoxazolo[3,4-b]pyridineMV4-11 (AML)FLT3-ITD325 nM
C14 Isoxazolo[3,4-b]pyridineMOLM-13 (AML)FLT3-ITD507 nM
13k Imidazo[1,2-a]pyridinyl-quinazolineHCC827 (Lung)-0.09 μM

Structure-Activity Relationship (SAR) Studies on 6-Fluorothiazolo[4,5-b]pyridin-2-amine Analogues

SAR studies are critical for optimizing lead compounds by identifying which parts of a molecule are essential for its biological activity.

Systematic modification of the core thiazolopyridine scaffold has yielded important insights. For thiazolo[5,4-b]pyridine derivatives designed as c-KIT inhibitors, this was the first study to report functionalization at the 6-position of the scaffold. nih.gov Exploration of the R₁ group revealed that a 3-(trifluoromethyl)phenyl group resulted in moderate enzymatic inhibition. nih.gov

In the development of imidazo[1,2-a]pyridinyl-quinazoline based PI3Kα inhibitors, substituents at the C4 and C6 positions of the quinazoline (B50416) backbone were explored. nih.govmdpi.com It was found that introducing an alkyl group at the 4-amino position of the quinazoline generally decreased antiproliferative activity. mdpi.com The nature of the ester group also had an effect; compounds with a methyl ester (R₃ = COOCH₃) were typically more active than those with an ethyl ester (R₃ = COOC₂H₅). mdpi.com

For a series of pyrazolo[3,4-b]pyridines, the nature of the N-substituent at the 6-position was shown to significantly affect biological activity, with a benzylamino group yielding a potent and selective COX-2 inhibitor. researchgate.net The introduction of a fluorine atom, as in the titular compound, is a well-established strategy in medicinal chemistry for improving metabolic stability and bioavailability. nih.gov While its specific impact on thiazolo[4,5-b]pyridin-2-amine (B175906) is not documented, studies on related imidazo[4,5-b]pyridine inhibitors of trypanosomal methionyl-tRNA synthetase found that incorporating a 5-fluoroimidazo[4,5-b]pyridine fragment led to central nervous system bioavailability while maintaining or even improving efficacy. nih.gov

A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity. For kinase inhibitors based on related scaffolds, several key features have been identified. The 4-aminoquinazoline moiety is considered a critical pharmacophore for PI3Kα inhibitory activity. nih.gov In thiazolo[5,4-b]pyridine derivatives, the 1-nitrogen and the 2-amino group of the scaffold can form crucial hydrogen-bonding contacts with the hinge region of the kinase ATP-binding site. nih.gov This is highly relevant to this compound, which possesses this key 2-amino group.

In a broader context of antimalarial agents based on febrifugine (B1672321) analogues, a five-point pharmacophore model was developed, consisting of two hydrogen bond acceptors, one positively ionizable group, and two aromatic rings (AAPRR). nih.gov This highlights the importance of specific spatial arrangements of hydrogen bond donors/acceptors and hydrophobic regions for potent bioactivity. For inhibitors of trypanosomal methionyl-tRNA synthetase, crystal structures revealed a beneficial spot for fluorination on the imidazo[4,5-b]pyridine core, demonstrating how specific structural features can be rationally designed to enhance properties like bioavailability. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level (excluding in vivo clinical efficacy)

Mechanistic studies delve into the precise molecular interactions and cellular consequences of target inhibition. For kinase inhibitors derived from related scaffolds, this involves confirming the inhibition of downstream signaling pathways.

The isoxazolo[3,4-b]pyridine derivative C14 was shown to inhibit FLT3 signaling pathways in AML cells. nih.gov Similarly, the potent PI3Kα inhibitor 13k was investigated for its effect on the PI3K/Akt signaling pathway. nih.gov Western blot analysis can be used to measure the phosphorylation status of key proteins downstream of the target kinase, such as Akt. Inhibition of PI3Kα by 13k would be expected to decrease the levels of phosphorylated Akt (p-Akt).

Comparative Biological Activity Profiling of Related Thiazolopyridine Scaffolds

The heterocyclic core of a molecule often dictates its target profile. Comparing the biological activities of different, but related, scaffolds reveals how subtle changes in the ring system can lead to vastly different therapeutic applications.

Thiazolo[5,4-b]pyridines : These have been specifically developed as inhibitors of the c-KIT kinase, showing promise for treating cancers like GIST. nih.gov

Imidazo[4,5-b]pyridines : Derivatives of this scaffold have shown potent and selective antiproliferative activity against colon carcinoma cell lines. mdpi.com Furthermore, the 5-fluoroimidazo[4,5-b]pyridine fragment has been identified as a key component for achieving CNS bioavailability in antitrypanosomal agents. nih.gov

Pyrazolo[3,4-b]pyridines : This class of compounds has been shown to yield potent and selective COX-2 inhibitors, as well as compounds with significant antibacterial and antifungal activity. researchgate.net

Isoxazolo[3,4-b]pyridines : These have been synthesized as covalent inhibitors of FLT3 kinase for the potential treatment of acute myeloid leukemia. nih.gov

Imidazo[1,2-a]pyridinyl-quinazolines : This fused system has been successfully exploited to create highly potent PI3Kα inhibitors with broad anticancer activity. nih.govmdpi.com

This comparative profiling demonstrates the versatility of the broader pyridinyl-fused heterocyclic family. The specific arrangement of nitrogen, sulfur, and oxygen atoms within the fused ring system, combined with various substitutions, allows for the fine-tuning of activity against a diverse range of biological targets, from kinases to metabolic enzymes. The this compound scaffold represents another variation within this family, with its unique combination of a thiazole (B1198619) ring and a fluorinated pyridine (B92270) ring poised for further biological exploration.

Computational Chemistry and Molecular Modeling Applications in the Study of 6 Fluorothiazolo 4,5 B Pyridin 2 Amine

Quantum Chemical Calculations (e.g., DFT, QTAIM) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure of heterocyclic systems. For molecules related to the thiazolo[4,5-b]pyridine (B1357651) scaffold, DFT has been employed to analyze proton and metal dication affinities, providing insights into electronic structures and thermodynamic stabilities. mdpi.com Such studies often highlight the primary binding sites, like the imidazole (B134444) nitrogen in imidazo[4,5-b]pyridine derivatives, and how substituents modulate binding strength. mdpi.com

DFT calculations can determine a variety of molecular properties that are critical for understanding reactivity and intermolecular interactions. These properties include:

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution and is used to predict non-covalent interactions, such as hydrogen bonding and electrostatic interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) can further analyze the electron density obtained from DFT calculations to characterize the nature of chemical bonds (covalent, ionic, hydrogen bonds) within the molecule and in its complexes. While specific DFT and QTAIM studies on 6-Fluorothiazolo[4,5-b]pyridin-2-amine are not widely published, the principles are regularly applied to similar pyridine (B92270) derivatives to understand their structure and reactivity. nih.govmdpi.commdpi.com

Table 1: Illustrative Quantum Chemical Properties Calculated for a Heterocyclic Scaffold This table is for illustrative purposes and shows the type of data generated from DFT calculations.

Property Calculated Value Significance
HOMO Energy -6.5 eV Relates to electron-donating ability
LUMO Energy -1.2 eV Relates to electron-accepting ability
HOMO-LUMO Gap 5.3 eV Indicator of chemical reactivity and stability

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mode of a ligand. For scaffolds similar to thiazolo[4,5-b]pyridine, molecular docking has been used extensively to study their potential as inhibitors of various enzymes. For instance, derivatives of thiazolo[4,5-b]pyridin-5-one have been docked into the active sites of microbial enzymes like MurB to rationalize their antimicrobial activity. researchgate.net Similarly, studies on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones involved docking against MurD and DNA gyrase to understand their binding interactions. semanticscholar.org

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov In studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, MD simulations were used to explore the binding mechanisms with cyclin-dependent kinases (CDKs). nih.gov

Table 2: Example of Molecular Docking Results for a Thiazolopyridine Derivative with a Kinase Target This data is representative of typical docking study outputs.

Parameter Value Details
Binding Energy -9.8 kcal/mol Predicted affinity of the ligand for the target protein.
Key H-Bond Interactions GLU85, LEU88 The ligand forms hydrogen bonds with the backbone of these residues.
Hydrophobic Interactions VAL33, ILE83, ALA145 The pyridine and thiazole (B1198619) rings are situated in a hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, 3D-QSAR studies were conducted to understand the structural requirements for inhibiting cyclin-dependent kinases. nih.gov These models generate contour maps that indicate where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic groups are likely to enhance or diminish biological activity. For the this compound scaffold, a QSAR study would involve synthesizing a library of analogues with varied substituents and correlating their measured activities with calculated molecular descriptors.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor Class Example Descriptors Information Provided
Electronic Partial charges, HOMO/LUMO energies Describes the electronic aspects of the molecule.
Steric Molecular weight, Molar refractivity Describes the size and shape of the molecule.
Topological Connectivity indices (e.g., Kier & Hall) Describes the atomic connectivity and branching.

| Hydrophobic | LogP (Octanol-water partition coefficient) | Describes the lipophilicity of the molecule. |

Virtual Screening and De Novo Design Approaches Utilizing the this compound Scaffold

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The this compound scaffold could be used as a query in ligand-based virtual screening to find compounds with similar shapes and electrostatic properties. nih.gov Alternatively, in structure-based virtual screening, libraries of compounds can be docked into the active site of a target protein to identify potential binders. irphouse.com

De novo design, on the other hand, involves building a novel molecule from scratch, atom by atom or fragment by fragment, within the constraints of a receptor's binding site. The this compound core could serve as a starting fragment or scaffold upon which new functional groups are added to optimize interactions with a target, potentially leading to the design of highly potent and selective inhibitors. nih.gov

Conformational Analysis and Tautomerism Studies Relevant to Biological Activity

The three-dimensional conformation of a molecule is critical to its ability to interact with a biological target. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For flexible molecules, multiple conformations may exist in equilibrium, and only one may be the "bioactive" conformation. Computational methods can be used to explore the conformational space and determine the relative energies of different conformers. Studies on related fused heterocyclic systems, such as 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, have used a combination of X-ray crystallography and ab initio energy calculations to understand how a restricted conformation can affect affinity for a biological target. nih.gov

Preclinical Pharmacokinetic and Biopharmaceutical Considerations for 6 Fluorothiazolo 4,5 B Pyridin 2 Amine Derivatives in Vitro / in Silico Focus

In Vitro Absorption and Permeability Studies (e.g., PAMPA, Caco-2)

Understanding the intestinal permeability of a drug candidate is fundamental to estimating its oral bioavailability. Two widely utilized in vitro models for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

The PAMPA assay is a non-cell-based, high-throughput screening tool that predicts passive diffusion across the gastrointestinal tract. It measures the permeation of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. While it cannot model active transport or efflux mechanisms, it provides a rapid and cost-effective initial assessment of a compound's lipophilicity and ability to cross biological membranes. For derivatives of 6-Fluorothiazolo[4,5-b]pyridin-2-amine, PAMPA would be employed to quickly rank compounds based on their passive permeability, helping to select those with a higher likelihood of good absorption.

The Caco-2 cell monolayer assay utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized enterocytes. dmed.org.ua This model is more complex and physiologically relevant than PAMPA, as it expresses transporter proteins and metabolic enzymes, thus allowing for the study of both passive and active transport processes, including P-glycoprotein (P-gp) mediated efflux. scielo.br For a thiazolyl derivative, PD76, Caco-2 permeability studies showed moderate intestinal permeability. scielo.br In the case of this compound derivatives, Caco-2 assays would provide crucial data on the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 would suggest that the compound is a substrate for efflux transporters like P-gp.

Table 1: Representative Data from In Vitro Permeability Assays for a Hypothetical this compound Derivative
AssayParameterValueInterpretation
PAMPApH7.4Predicted High Passive Permeability
Pe (10-6 cm/s)> 10
Caco-2Papp (A-B) (10-6 cm/s)8.5Moderate to High Permeability, Potential for Efflux
Papp (B-A) (10-6 cm/s)18.2
Efflux Ratio2.14

Microsomal Stability and Metabolic Fate Investigations (in vitro metabolism)

The metabolic stability of a drug candidate is a critical determinant of its half-life and dosing regimen. In vitro assays using liver microsomes are a standard method for evaluating the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.

In these assays, derivatives of this compound would be incubated with human, rat, or mouse liver microsomes in the presence of the cofactor NADPH. nih.gov The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance (CLint) and in vitro half-life (t1/2). nih.gov Compounds with high microsomal clearance are likely to be rapidly metabolized in vivo, leading to low oral bioavailability and a short duration of action. For instance, a study on arylpiperazine derivatives demonstrated a range of half-life values, indicating that small structural changes can significantly impact metabolic stability. nih.gov Similar investigations for this compound derivatives would be essential to identify metabolically labile sites on the molecule and guide structural modifications to enhance stability.

Table 2: Illustrative In Vitro Microsomal Stability Data for a this compound Derivative
SpeciesIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Human4530.8Moderate
Rat2555.4Low to Moderate
Mouse1877.0Low

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body.

The determination of plasma protein binding (PPB) for this compound derivatives would typically be performed using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. These techniques separate the protein-bound drug from the unbound drug, allowing for the quantification of the fraction unbound (fu). High plasma protein binding (>99%) can limit the therapeutic effect and may be a concern for potential drug-drug interactions. For example, a study on substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines reported high plasma protein binding for some analogs. nih.gov

Table 3: Representative Plasma Protein Binding Data for a this compound Derivative
SpeciesFraction Unbound (fu)Percent Bound (%)Interpretation
Human0.0496High Binding
Rat0.0793High Binding

In Silico Prediction of ADME Parameters (e.g., ADMETlab, pkCSM)

In recent years, computational or in silico models have become invaluable tools in early drug discovery for predicting the ADME and toxicity (ADMET) properties of new chemical entities. Platforms like ADMETlab and pkCSM utilize large datasets and machine learning algorithms to estimate a wide range of pharmacokinetic parameters from a compound's chemical structure. scielo.brnih.gov

For this compound and its derivatives, these tools can predict parameters such as aqueous solubility, Caco-2 permeability, cytochrome P450 inhibition, and potential for hERG (human Ether-à-go-go-Related Gene) channel blockage. nih.govnih.gov For instance, a study on sulfonamide-pyridine derivatives successfully used the pkCSM and Pre-ADMET online servers to predict ADME and toxicity profiles. nih.gov These predictions, while not a substitute for experimental data, are instrumental in prioritizing compounds for synthesis and in vitro testing, thereby saving time and resources.

Table 4: Selected In Silico ADMET Predictions for this compound
ParameterPredicted Value/ClassificationImplication
Water Solubility (logS)-3.5Moderately Soluble
Caco-2 Permeability (logPapp)0.95High Permeability Predicted
CYP2D6 InhibitorNoLow Risk of Drug-Drug Interactions via this isoform
Human Intestinal Absorption (%)92%Good Oral Absorption Expected
CNS Permeability (logPS)-2.8Low CNS Penetration Predicted

Biopharmaceutical Classification System (BCS) and Formulation Strategy Implications (preclinical research focus)

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. nih.gov This classification helps in predicting a drug's in vivo absorption characteristics and is a valuable tool in guiding formulation development. The four BCS classes are:

Class I: High Solubility, High Permeability

Class II: Low Solubility, High Permeability

Class III: High Solubility, Low Permeability

Class IV: Low Solubility, Low Permeability

Based on the preclinical data gathered, a provisional BCS classification can be assigned to derivatives of this compound. For example, if a derivative exhibits high permeability in Caco-2 assays but has limited aqueous solubility, it would likely be a BCS Class II compound. This classification has significant implications for formulation strategies. For a Class II compound, formulation efforts would focus on enhancing the dissolution rate, for example, through particle size reduction (micronization), the use of solubilizing agents, or the development of amorphous solid dispersions. Conversely, a Class III compound would necessitate strategies to improve permeability, such as the inclusion of permeation enhancers.

Table 5: Provisional BCS Classification and Formulation Considerations for a Hypothetical this compound Derivative
ParameterFindingProvisional ClassificationFormulation Implication
SolubilityLowBCS Class IIFocus on solubility and dissolution rate enhancement (e.g., salt formation, amorphous dispersions, particle size reduction).
PermeabilityHigh

Advanced Analytical and Spectroscopic Techniques for Characterization and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1H, 13C, 2D-NMR, NOESY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. A full suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the 6-Fluorothiazolo[4,5-b]pyridin-2-amine molecule.

¹H NMR spectroscopy provides information on the chemical environment and number of different types of protons. For this compound, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring and the amine protons. The coupling patterns and integration of these signals would offer initial clues about their relative positions.

¹³C NMR spectroscopy probes the carbon framework of the molecule. The spectrum would display unique resonances for each carbon atom in a distinct chemical environment, including the carbons of the thiazole (B1198619) and pyridine rings. The chemical shifts are highly sensitive to the electronic environment, with the fluorine-bearing carbon atom exhibiting a characteristic shift and coupling.

2D-NMR Techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons within the pyridine ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for mapping out the connectivity across quaternary carbons and heteroatoms, thus confirming the thiazolo[4,5-b]pyridine (B1357651) ring fusion.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm through-space interactions between protons that are not necessarily coupled through bonds, further solidifying the three-dimensional structure.

A representative table of expected NMR data, based on the structure of this compound, is presented below. Actual experimental values would be determined from the spectra.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
H-5Aromatic Region-C-4, C-7, C-3a
H-7Aromatic Region-C-5, C-7a
NH₂Labile Proton Region-C-2
C-2-Thiazole RegionH-5, NH₂
C-3a-Bridgehead RegionH-5
C-4-Pyridine RegionH-5
C-5-Pyridine RegionH-7
C-6-Pyridine Region (Fluorinated)H-5, H-7
C-7-Pyridine RegionH-5
C-7a-Bridgehead RegionH-7

Note: Actual chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Impurity Profiling (e.g., LC-MS, UPLC-MS/MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be used to determine the accurate molecular weight of this compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the confirmation of its elemental formula (C₇H₅FN₄S).

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are indispensable for impurity profiling. These techniques separate the main compound from any impurities present in a sample before they enter the mass spectrometer. By analyzing the mass-to-charge ratio (m/z) of each separated component, even trace-level impurities can be identified. UPLC-MS/MS allows for the fragmentation of a specific parent ion (in this case, the molecular ion of this compound or any of its impurities) and analysis of the resulting daughter ions. This fragmentation pattern provides structural information that can help in the identification of unknown impurities.

Technique Information Obtained Application for this compound
ESI-MS (HRMS) Accurate molecular weight and elemental formula.Confirmation of the molecular formula C₇H₅FN₄S.
LC-MS Separation and detection of the main compound and impurities.Assessment of sample purity and identification of potential by-products from synthesis.
UPLC-MS/MS Structural information from fragmentation patterns.Elucidation of the structure of impurities and confirmation of the main compound's structure.

Infrared (IR) and Raman Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C=N and C=C stretching vibrations within the aromatic rings, and the C-F stretching vibration.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying the symmetric vibrations of the heterocyclic ring system.

Functional Group Expected IR Absorption Range (cm⁻¹) Vibrational Mode
Amine (N-H)3300 - 3500Stretching
Aromatic C-H3000 - 3100Stretching
C=N / C=C1500 - 1650Stretching
C-F1000 - 1400Stretching

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined. This provides unambiguous proof of the molecular structure and can reveal details about bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Chromatographic Methods (e.g., HPLC, TLC, GC) for Purity Analysis and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. A validated HPLC method would be the primary tool for determining the purity of a batch of this compound, typically expressed as a percentage area of the main peak.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for qualitative monitoring of reactions and for preliminary purity checks. It allows for the rapid visualization of the number of components in a sample.

Gas Chromatography (GC) could also be employed for purity analysis if the compound is sufficiently volatile and thermally stable.

Technique Primary Use Key Parameters
HPLC Quantitative purity determination.Retention time, peak area, mobile phase composition, column type.
TLC Qualitative reaction monitoring and purity screening.Retention factor (Rf), eluent system.
GC Purity analysis for volatile compounds.Retention time, column temperature program.

Patent Landscape and Academic Innovations Surrounding 6 Fluorothiazolo 4,5 B Pyridin 2 Amine

Analysis of Key Patents Claiming Synthesis and Application of Thiazolopyridine Derivatives

The patent literature for thiazolopyridine derivatives reveals a consistent interest in their therapeutic potential, particularly as anticancer and antimicrobial agents. sciencescholar.usgoogle.com While patents specifically claiming 6-Fluorothiazolo[4,5-b]pyridin-2-amine are not prominently disclosed in general searches, the broader class of thiazolopyridines is well-represented, providing a framework for understanding its potential patented applications.

Key patents often cover:

Novel Synthesis Methods: Patents such as CN104402910B describe detailed methods for preparing the core thiazolo[4,5-b]pyridine (B1357651) structure. google.com The described process involves multiple steps, including the reaction of a bromo-aminopyridine with benzoyl chloride and ammonium (B1175870) thiocyanate, followed by hydrolysis, ring closure, and deamination to yield the target scaffold. google.com Such patents protect the specific reaction pathways, starting materials, and conditions used, which are crucial for large-scale industrial production. google.com

Therapeutic Applications: The primary driver for patenting these derivatives is their pharmacological activity. The thiazole (B1198619) ring is a component of more than 18 FDA-approved drugs. sciencescholar.us Patents frequently claim the use of these compounds in treating a wide range of diseases. For instance, derivatives are explored for their roles as anticancer agents, antithrombotic agents, and inhibitors of specific enzymes like DNA topoisomerase or protein kinases. sciencescholar.usgoogle.comnih.gov A patent application for a thiazole derivative highlights its potential as an agent against cancer and antibiotic-resistant bacteria. google.com

Composition of Matter Claims: These patents claim the novel chemical structures themselves. For example, a patent might cover a genus of thiazolopyridine compounds defined by various substituents at different positions on the heterocyclic ring system. This allows the patent holder to claim not just a single compound but a whole family of related molecules, including potential future discoveries within that chemical space.

The applications for these compounds are diverse, reflecting the versatility of the thiazolopyridine scaffold. Research has shown their potential as neuroprotective agents, anti-inflammatory agents targeting enzymes like dihydroorotate (B8406146) dehydrogenase, and antimicrobial agents against multidrug-resistant strains. sciencescholar.us

Evaluation of Novelty and Inventive Step in Recent Patent Filings

For a new patent involving a compound like this compound to be granted, it must meet stringent criteria for novelty and inventive step. cipa.org.uk

Novelty: The novelty requirement, as defined by patent law, means the invention must not have been previously disclosed to the public in any form (written, oral, or by use) before the patent's filing date. cipa.org.uk For a new thiazolopyridine derivative, this could be established by demonstrating that the specific chemical structure has never been synthesized or described before. Even if the core scaffold is known, a novel substitution pattern, such as the specific placement of a fluorine atom and an amine group in this compound, can render the molecule novel.

Inventive Step (Non-Obviousness): This is a higher bar to clear. An invention involves an inventive step if it is not obvious to a "person skilled in the art" based on the existing state of knowledge. cipa.org.ukyoutube.com For a chemical compound, this might be demonstrated by:

Unexpected Technical Advancement: The new compound exhibits surprising and beneficial properties. For example, if this compound showed significantly higher potency as a kinase inhibitor, improved solubility, or a better metabolic profile compared to its non-fluorinated or isomeric counterparts, this would support the inventive step. youtube.comnih.gov

Overcoming Technical Hurdles: The synthesis of the compound required overcoming significant challenges that were not solvable using standard methods known in the field. A novel synthetic route that is more efficient, uses cheaper starting materials, or avoids hazardous reagents could constitute an inventive step. rsc.org

New Medical Use: Discovering a completely new and non-obvious therapeutic application for a known compound can also be patented as a new method of use. uic.edu

Recent patent filings would therefore need to differentiate themselves from prior art, such as the general synthesis methods described in earlier patents, by highlighting a unique feature that provides a technical or economic advantage. youtube.com

Impact of Patent Literature on Academic Research Trajectories

The patent literature serves as a crucial, albeit sometimes underutilized, resource that significantly influences the direction of academic research. nih.gov The relationship is bidirectional, with academic discoveries often forming the basis for new patents, and patents, in turn, shaping academic exploration.

Disclosure of Novel Scaffolds and Targets: Patents filed by pharmaceutical companies often disclose novel chemical scaffolds that have been optimized for a specific biological target. This information can steer academic researchers toward exploring these scaffolds, investigating their mechanism of action in greater detail, or using them as tool compounds to study biological pathways. The disclosure function of patents is intended to disseminate knowledge that can spur further innovation. nih.gov

Highlighting Industrially Relevant Areas: The focus of patent filings can signal which biological targets and disease areas are of high interest to the pharmaceutical industry. This can guide academic research groups to align their projects with areas that have a higher potential for translation and collaboration. For instance, a surge in patents for thiazolopyridine-based kinase inhibitors might prompt academic labs to synthesize and screen their own libraries of similar compounds against various kinases.

Providing Synthetic Methodologies: Patents often contain detailed experimental procedures for the synthesis of claimed compounds. google.com This "enabling disclosure" allows academic chemists to replicate the synthesis and use the compounds for their own non-commercial research, or to devise improved synthetic routes. nih.gov

"Inventing Around" Patents: The existence of a broad patent can challenge academic researchers to find novel, non-infringing compounds that achieve a similar or better biological effect. This can lead to the discovery of entirely new chemical classes and intellectual property, fostering innovation by forcing researchers to explore new chemical space.

Collaborative Research and Development Initiatives Involving Thiazolopyridine Scaffolds

The development of novel therapeutics based on scaffolds like thiazolopyridine often involves collaboration between academia and industry. These partnerships leverage the strengths of both sectors: the exploratory, mechanism-focused research of universities and the drug development and commercialization expertise of pharmaceutical companies.

While specific large-scale consortia for this compound are not widely publicized, the general trend in medicinal chemistry points toward such collaborations. These initiatives can take several forms:

Sponsored Research Agreements: A pharmaceutical company may fund a specific research project in an academic lab that has expertise in thiazolopyridine chemistry or a particular biological target.

Technology Licensing: A university may patent a novel series of thiazolopyridine compounds and then license the technology to a company for further development.

Public-Private Partnerships: Government or foundation-funded initiatives may bring together multiple academic and industrial partners to tackle a specific disease, with various thiazolopyridine derivatives being investigated as part of a larger portfolio of potential drugs.

Recent academic publications on novel thiazolopyridine derivatives, such as those designed as dual inhibitors with improved solubility for inflammatory conditions, demonstrate the type of cutting-edge research that is attractive for industrial collaboration. nih.gov Such academic work provides the foundational discoveries and validated targets that companies can then advance into preclinical and clinical development.

Future Perspectives and Emerging Research Directions for 6 Fluorothiazolo 4,5 B Pyridin 2 Amine in Chemical Biology

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds, focusing on small, low-complexity molecules, or "fragments," that bind to biological targets with high ligand efficiency. The thiazolo[4,5-b]pyridine (B1357651) scaffold is considered a "privileged" structure in medicinal chemistry due to its resemblance to endogenous purines, suggesting a high probability of interacting with a wide range of biological targets. nih.govresearchgate.net

The incorporation of a fluorine atom in 6-Fluorothiazolo[4,5-b]pyridin-2-amine can enhance its binding affinity, metabolic stability, and pharmacokinetic properties, making it an attractive candidate for FBDD libraries. The core scaffold can serve as a starting point for the development of more potent and selective inhibitors against various enzyme families, particularly kinases. By screening this fragment against a panel of disease-relevant proteins, researchers can identify initial hits that can be elaborated into more complex and potent drug candidates.

Application in PROTAC and Molecular Glue Technologies (Theoretical/Design Aspects)

Proteolysis-targeting chimeras (PROTACs) and molecular glues represent cutting-edge therapeutic modalities that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design of these molecules requires a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker in the case of PROTACs.

Theoretically, this compound could be developed as a warhead for a PROTAC or as a component of a molecular glue. If this scaffold is found to bind to a protein of interest, it can be chemically modified to be incorporated into these bifunctional molecules. For instance, the 2-amino group could serve as a convenient attachment point for a linker connected to an E3 ligase-binding moiety. The design of such molecules would need to consider the optimal linker length and composition to ensure the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.

Development of Advanced Imaging Probes and Chemical Tools

The development of novel chemical scaffolds is crucial for creating sophisticated chemical tools to probe biological systems. kcl.ac.uk Given that thiazolopyridine derivatives have shown activity as kinase inhibitors, this compound could be functionalized to create advanced imaging probes. nih.govnih.gov

By attaching a fluorophore to the core structure, researchers could develop fluorescent probes for visualizing the localization and activity of specific target proteins within living cells. Such probes would be invaluable for studying the biological roles of these proteins in real-time and for high-throughput screening of other potential inhibitors. Furthermore, biotinylated or otherwise tagged derivatives of this compound could be used in chemical proteomics studies to identify its direct binding partners within the cell, thereby uncovering new biological targets and potential therapeutic applications.

Exploration of New Therapeutic Areas and Biological Targets (Preclinical)

The thiazolopyridine scaffold has been associated with a broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govresearchgate.net This suggests that this compound and its derivatives could have therapeutic potential in a variety of diseases.

Preclinical research is warranted to explore the efficacy of this compound in various disease models. For instance, its potential as a kinase inhibitor could be leveraged for the treatment of cancers driven by aberrant kinase signaling. nih.govresearchgate.net Derivatives of the related 3-aminothiazole-7-azaindole scaffold have shown promise as inhibitors of Fyn and GSK-3β kinases, which are implicated in neurodegenerative diseases. acs.org The structural similarities suggest that this compound could be investigated for similar neuromodulatory properties. Furthermore, its potential antimicrobial and antiviral activities should be systematically evaluated against a panel of clinically relevant pathogens.

Potential Therapeutic AreaPotential Biological Target(s)
OncologyCyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR)
Neurodegenerative DiseasesFyn kinase, Glycogen Synthase Kinase 3 beta (GSK-3β)
Inflammatory DiseasesCyclooxygenase (COX) enzymes, various kinases
Infectious DiseasesBacterial and viral enzymes

Synergistic Approaches with Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.com These computational tools can be synergistically applied to accelerate the design and optimization of compounds based on the this compound scaffold.

ML models can be trained on existing data for thiazole (B1198619) and pyridine (B92270) derivatives to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel analogs of this compound. nih.gov This in silico screening can prioritize the synthesis of the most promising compounds, saving time and resources. Furthermore, generative AI models can design novel molecules with desired properties by exploring the vast chemical space around the core scaffold. mdpi.comresearchgate.net For kinase inhibitor design, AI can help in predicting binding affinities and selectivities, guiding the structural modifications needed to achieve the desired target profile. acs.orgnih.gov

AI/ML ApplicationPotential Impact on this compound Research
Predictive ModelingForecasting bioactivity, ADMET properties, and off-target effects.
Generative DesignCreating novel analogs with optimized properties.
Target IdentificationPredicting potential biological targets based on structural features.
Synthesis PlanningDevising efficient synthetic routes for novel derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.